molecular formula C17H19N3O4 B2728642 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 922019-44-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2728642
CAS No.: 922019-44-1
M. Wt: 329.356
InChI Key: SMXQGRKSACCXLR-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXQGRKSACCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Similar compounds have shown potent growth inhibition properties against human cancer cell lines.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound features a unique structural motif combining a benzo[d][1,3]dioxole moiety with an oxadiazole ring and a cyclohexanecarboxamide group. The synthesis typically involves multi-step organic reactions that allow for the construction of these complex structures. The specific synthetic pathways can vary but often include condensation reactions followed by cyclization processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
C27HeLa2.07 ± 0.88Induces apoptosis and cell cycle arrest in S-phase and G2/M-phase
C7A5492.06 ± 0.09Induces apoptosis
C16MCF-72.55 ± 0.34Induces apoptosis
2aHep3B3.94 - 9.12Cell cycle arrest at G2-M phase

These compounds exhibit varying degrees of potency against different cancer types, with some showing IC50 values significantly lower than established chemotherapeutics like doxorubicin.

The biological activity of this compound is believed to involve multiple mechanisms:

  • EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor cell proliferation and survival .
  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells through mitochondrial pathways by altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation .

Case Studies

A notable study evaluated the anticancer properties of various benzodioxole derivatives against different human cancer cell lines (HeLa, A549, MCF-7). The results indicated that specific derivatives exhibited potent growth inhibition with IC50 values below 5 µM across all tested lines .

Another investigation focused on the structure-activity relationship (SAR) within a series of benzodioxole-based compounds, revealing that modifications to the dioxole ring significantly impacted their anticancer efficacy and selectivity towards cancer cells versus normal cells .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzo[d][1,3]dioxole, which includes the oxadiazole moiety, have shown promising anticonvulsant properties. In a study where various benzo[d][1,3]dioxole derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, some compounds exhibited significant protective effects against seizures. For instance, compound 3c demonstrated a high protective index comparable to existing antiepileptic drugs .

Antitumor Activity

Another area of interest is the potential antitumor activity of compounds featuring the benzo[d][1,3]dioxole structure. A series of novel derivatives have been synthesized and evaluated for their antitumor effects. For example, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed significant cytotoxicity against various cancer cell lines in vitro. The study concluded that these compounds could serve as leads for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of compounds containing the benzo[d][1,3]dioxole moiety has also been explored. Studies have shown that certain derivatives possess inhibitory effects against a range of bacterial strains. This suggests that such compounds could be developed into novel antimicrobial agents .

Case Study 1: Anticonvulsant Efficacy

In a controlled laboratory setting, researchers administered various doses of synthesized benzo[d][1,3]dioxole derivatives to mice subjected to induced seizures. The results indicated that certain compounds provided full protection at specific doses without significant neurotoxicity, highlighting their potential as safer alternatives to traditional anticonvulsants .

Case Study 2: Antitumor Activity Evaluation

A series of N-arylthiazol derivatives were tested against several cancer cell lines using MTT assays to assess cell viability post-treatment. Compounds exhibiting IC50 values in the low micromolar range demonstrated substantial antitumor activity and were further evaluated for their mechanisms of action through apoptosis assays .

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